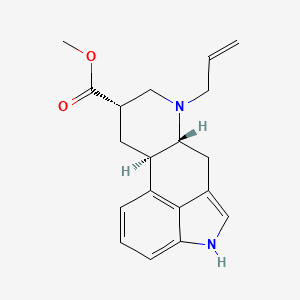

6-Allyldihydronorisolysergic Acid Methyl Ester

Descripción

Propiedades

IUPAC Name |

methyl (6aR,9S,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-3-7-21-11-13(19(22)23-2)8-15-14-5-4-6-16-18(14)12(10-20-16)9-17(15)21/h3-6,10,13,15,17,20H,1,7-9,11H2,2H3/t13-,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACRGBGBDYCBKO-YSVLISHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 6-Allyldihydronorisolysergic Acid Methyl Ester involves several steps, typically starting from lysergic acid. The synthetic route includes the allylation of lysergic acid followed by esterification to form the final product. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.

Análisis De Reacciones Químicas

6-Allyldihydronorisolysergic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding oxidized forms, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, leading to the formation of reduced derivatives.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the type of reaction and the conditions employed.

Aplicaciones Científicas De Investigación

6-Allyldihydronorisolysergic Acid Methyl Ester has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the study of lysergic acid derivatives.

Industry: The compound is used in the development of pharmaceuticals and other neuroactive substances.

Mecanismo De Acción

The mechanism of action of 6-Allyldihydronorisolysergic Acid Methyl Ester involves its interaction with dopamine receptors in the brain. It acts as an agonist or antagonist, depending on the specific receptor subtype, and modulates neurotransmission. The molecular targets include various dopamine receptor subtypes, and the pathways involved are related to the regulation of mood, cognition, and motor functions .

Comparación Con Compuestos Similares

Key Compounds:

6-Allyldihydronorisolysergic Acid Methyl Ester (C₁₉H₂₂N₂O₂): Features an allyl group (C₃H₅) at the 6-position and a methyl ester (–COOCH₃) moiety.

6-Allyldihydronorisolysergic Acid (C₁₈H₂₀N₂O₂): The carboxylic acid precursor to the methyl ester, lacking the methyl group .

Ergoline-8β-carboxylic Acid Methyl Ester Hydrochloride (C₁₆H₁₉ClN₂O₂): Contains a methyl ester and a chlorine atom, forming a hydrochloride salt .

Data Table: Comparative Structural Properties

Physicochemical and Functional Implications

The hydrochloride salt of Ergoline-8β-carboxylic Acid Methyl Ester improves water solubility, a critical factor in pharmaceutical formulations .

Synthetic Relevance: Conversion of 6-Allyldihydronorisolysergic Acid to its methyl ester involves esterification, a common step to modulate reactivity or stability in drug synthesis .

Analytical Detection :

- Methyl esters of complex alkaloids, such as this compound, are typically analyzed via GC-MS or LC-MS, as evidenced by methodologies applied to fatty acid methyl esters (e.g., palmitic acid methyl ester in liver samples) .

Actividad Biológica

6-Allyldihydronorisolysergic Acid Methyl Ester (commonly referred to as 6-ADN) is a derivative of the ergot alkaloid family, which has garnered interest due to its potential biological activities. This compound is structurally related to other psychoactive substances and has been studied for its interactions with various biological systems, particularly in relation to dopamine receptors.

Chemical Structure and Properties

The chemical structure of 6-ADN is characterized by the presence of an allyl group at the 6-position of the dihydronorisolysergic acid backbone. Its CAS number is 86891-16-9, and it is recognized as an impurity in cabergoline synthesis, a medication used primarily for its effects on dopamine receptors.

6-ADN primarily acts as a ligand for dopamine D2 receptors, which are G protein-coupled receptors involved in numerous neurological processes. The interaction with these receptors can influence neurotransmission related to movement, reward pathways, and hormonal regulation. Preliminary studies suggest that 6-ADN may exhibit agonistic properties at these receptors, potentially contributing to its psychoactive effects .

Pharmacological Effects

Research indicates that 6-ADN may possess several pharmacological properties:

- Dopaminergic Activity : As an agonist at D2 receptors, it may enhance dopaminergic signaling, which could have implications for treating conditions like Parkinson's disease or depression.

- Neuroprotective Effects : Some studies suggest that compounds similar to 6-ADN may offer neuroprotective benefits through antioxidant mechanisms or by modulating neuroinflammatory responses .

Case Studies and Research Findings

- Study on Dopaminergic Activity : A study examined the effects of various ergot derivatives on dopamine receptor activity. The results indicated that 6-ADN showed significant binding affinity for D2 receptors compared to other analogs, suggesting its potential as a therapeutic agent in dopaminergic disorders .

- Neuroprotective Properties : In vitro studies demonstrated that 6-ADN could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role against neuronal damage .

- Behavioral Studies : Animal models treated with 6-ADN exhibited altered locomotor activity consistent with dopaminergic modulation, reinforcing its potential psychoactive effects and therapeutic applications in mood disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-ADN, a comparative analysis with related compounds was conducted:

| Compound | D2 Receptor Affinity | Neuroprotective Activity | Psychoactive Effects |

|---|---|---|---|

| 6-Allyldihydronorisolysergic Acid Methyl Ester | High | Moderate | Yes |

| Cabergoline | Very High | High | Yes |

| Bromocriptine | High | Low | Yes |

This table illustrates that while 6-ADN has significant receptor affinity and potential therapeutic effects, it may not be as potent as cabergoline in terms of neuroprotection.

Q & A

Basic Question: What analytical methods are recommended for the identification and quantification of 6-Allyldihydronorisolysergic Acid Methyl Ester in complex matrices?

Methodological Answer:

Gas chromatography-mass spectrometry (GC/MS) is the gold standard for identifying methyl esters in complex mixtures. Key steps include:

- Derivatization : Use silylation or esterification reagents (e.g., BSTFA or diazomethane) to enhance volatility .

- Column Selection : Polar capillary columns (e.g., DB-5MS) improve resolution for structurally similar esters .

- Retention Indices : Compare retention times against known standards (e.g., octanoic acid methyl ester or decanoic acid methyl ester) for calibration .

- Spectral Libraries : Cross-reference fragmentation patterns with databases like Wiley or NIST, ensuring a match quality >90% .

Advanced Question: How can researchers resolve contradictions in spectral data when characterizing 6-Allyldihydronorisolysergic Acid Methyl Ester derivatives?

Methodological Answer:

Contradictions often arise from isomeric interference or incomplete derivatization. Address these by:

- Isomer-Specific Detection : Use tandem MS (MS/MS) to differentiate isomers via unique fragmentation pathways .

- Validation with NMR : Confirm ambiguous GC/MS results using H-NMR or C-NMR to verify allyl group positioning and ester linkages .

- Reaction Optimization : Test alternative derivatization protocols (e.g., varying reaction time/temperature) to ensure complete conversion .

Basic Question: What experimental controls are critical for ensuring reproducibility in synthetic routes to 6-Allyldihydronorisolysergic Acid Methyl Ester?

Methodological Answer:

Key controls include:

- Catalyst Purity : Use freshly distilled triethylamine or anhydrous potassium carbonate to minimize side reactions .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or in-situ FTIR to track esterification progress .

- Blank Runs : Conduct control reactions without the allylating agent to identify background contamination .

Advanced Question: How can researchers optimize the enantiomeric purity of 6-Allyldihydronorisolysergic Acid Methyl Ester during synthesis?

Methodological Answer:

Enantiomeric purity is critical for pharmacological relevance. Strategies include:

- Chiral Catalysts : Use palladium complexes with BINAP ligands for asymmetric allylation .

- Chromatographic Separation : Employ chiral stationary phases (e.g., Chiralcel OD-H) for preparative HPLC .

- Kinetic Resolution : Optimize reaction temperature to favor one enantiomer via differential activation energies .

Basic Question: What statistical approaches are recommended for validating quantitative assays of this compound?

Methodological Answer:

- Linearity Testing : Perform a 5-point calibration curve (0.1–100 µg/mL) with R > 0.99 .

- Limit of Detection (LOD) : Calculate as 3.3 × (standard deviation of the blank/slope) .

- Precision : Report intra-day and inter-day variability using coefficient of variation (CV) <5% .

Advanced Question: How can researchers address discrepancies between in silico predictions and experimental bioactivity data for this compound?

Methodological Answer:

Discrepancies may stem from conformational flexibility or solvent effects. Mitigate by:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions in explicit solvent models (e.g., TIP3P water) .

- Free Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed conformers .

- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .

Basic Question: What precautions are necessary when handling 6-Allyldihydronorisolysergic Acid Methyl Ester in aqueous environments?

Methodological Answer:

- Hydrolysis Mitigation : Use buffered solutions (pH 6–7) and low temperatures (4°C) to slow ester hydrolysis .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) .

Advanced Question: How can researchers design experiments to probe the metabolic stability of this compound in vitro?

Methodological Answer:

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor, monitoring degradation via LC-MS/MS .

- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

- Half-Life Calculation : Use nonlinear regression to estimate from time-dependent concentration data .

Basic Question: What are the best practices for spectral data documentation to ensure reproducibility?

Methodological Answer:

- Metadata Inclusion : Report instrument parameters (e.g., ionization voltage, scan range) and sample prep details .

- Raw Data Archiving : Upload unprocessed spectra to repositories like MetaboLights or GNPS .

Advanced Question: How can computational modeling guide the design of 6-Allyldihydronorisolysergic Acid Methyl Ester analogs with improved properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.